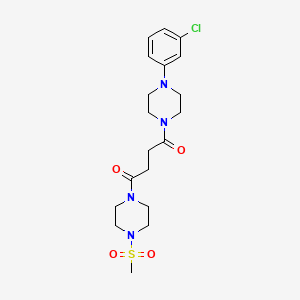
C19H27ClN4O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains multiple functional groups, including a chlorobenzene ring, a sulfonamide group, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an alkyne and an azide.
Introduction of the sulfonamide group: This step typically involves the reaction of a chlorobenzene derivative with a sulfonamide precursor under acidic conditions.
Formation of the oxanyl ring: This step involves the cyclization of a suitable precursor under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to handle the various reaction conditions.
Análisis De Reacciones Químicas
2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide: undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The molecular pathways involved in its action include the inhibition of enzyme activity and the disruption of protein-protein interactions.
Comparación Con Compuestos Similares
2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide: can be compared with other similar compounds, such as:
- 2-chloro-N-[(2R,3R,6S)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide .
- 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide .
These compounds share similar structural features but differ in the specific substituents on the triazole ring or the stereochemistry of the oxanyl ring. The uniqueness of 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H27ClN4O4S |
|---|---|
Peso molecular |
443.0 g/mol |
Nombre IUPAC |
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C19H27ClN4O4S/c1-29(27,28)24-13-11-23(12-14-24)19(26)6-5-18(25)22-9-7-21(8-10-22)17-4-2-3-16(20)15-17/h2-4,15H,5-14H2,1H3 |
Clave InChI |
SWFZQLNMPWYTTG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


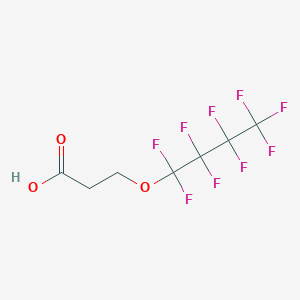
![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)
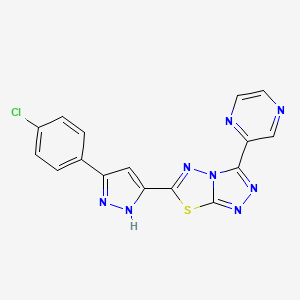
![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B12635918.png)
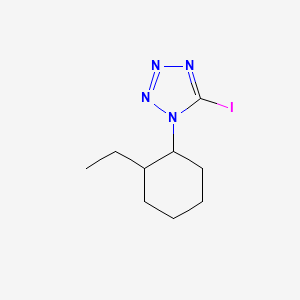
![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)


![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)
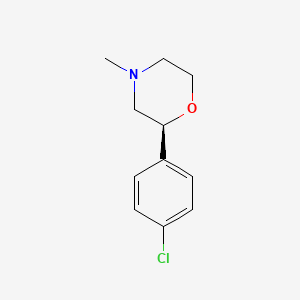
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
